molecular formula C12H13NO2 B173882 3-(1H-indol-3-yl)-2-methylpropanoic acid CAS No. 15142-91-3

3-(1H-indol-3-yl)-2-methylpropanoic acid

Cat. No. B173882
CAS RN: 15142-91-3
M. Wt: 203.24 g/mol
InChI Key: JDZNIWUNOASRIK-UHFFFAOYSA-N
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Description

“3-(1H-indol-3-yl)-2-methylpropanoic acid” is a compound that belongs to the class of indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level . 14 conformers of lowest energy were obtained . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set (B3LYP/6-311++G**) .


Chemical Reactions Analysis

Indole derivatives are biologically important chemicals present in microorganisms, plants, and animals . They are very efficient antioxidants, protecting both lipids and proteins from peroxidation . Radical scavenging by indolic compounds is strongly modulated by their functional residues .


Physical And Chemical Properties Analysis

The molecular weight of “3-(1H-indol-3-yl)-2-methylpropanoic acid” is 203.24 . The melting point ranges from 124 to 126 degrees Celsius .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

3-(1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZNIWUNOASRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378168
Record name 3-(1H-indol-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)-2-methylpropanoic acid

CAS RN

15142-91-3
Record name 3-(1H-indol-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-(1H-indol-3-yl)-2-methylpropanoic acid interact with VioA and what are the downstream effects of this interaction?

A: 3-(1H-indol-3-yl)-2-methylpropanoic acid acts as a substrate-related competitive inhibitor of VioA []. This means it competes with the enzyme's natural substrate, L-tryptophan, for binding at the active site. By occupying this site, the inhibitor prevents L-tryptophan from binding and undergoing the oxidative conversion that initiates violacein biosynthesis. As a result, the production of violacein is inhibited. This inhibition was leveraged in the study to gain insights into the enzyme's catalytic mechanism and substrate specificity [].

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